molecular formula C4H2BrFS B3125400 2-Bromo-3-fluorothiophene CAS No. 32431-78-0

2-Bromo-3-fluorothiophene

Cat. No. B3125400
CAS RN: 32431-78-0
M. Wt: 181.03 g/mol
InChI Key: CEGNDKAALPVWLG-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorothiophene is a chemical intermediate commonly used in organic synthesis and laboratory research .


Synthesis Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this process, we found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-fluorothiophene is C4H2BrFS . The InChI code is 1S/C4H2BrFS/c5-4-3 (6)1-2-7-4/h1-2H . The molecular weight is 181.03 g/mol .


Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this process, we found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-3-fluorothiophene is 181.03 g/mol . It has a topological polar surface area of 28.2 Ų . The compound has a complexity of 68.7 .

Scientific Research Applications

Synthesis and Polymerization

  • Synthesis Approaches: 2-Bromo-3-fluorothiophene has been utilized in various synthesis methods. For instance, Kassmi et al. (1994) described a method for synthesizing 3-fluorothiophene, which involves the nucleophilic aromatic substitution of 2-bromo-3-chlorothiophene (Kassmi, Fache, & Lemaire, 1994). Similarly, Gohier et al. (2013) prepared 3-fluoro-4-hexylthiophene, a building block for tuning the electronic properties of conjugated polythiophenes, by a synthetic route involving perbromination of 3-hexylthiophene (Gohier, Frère, & Roncali, 2013).
  • Polymerization and Electronic Properties: The influence of backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes was investigated by Fei et al. (2015), demonstrating how fluorination can impact the ionization potential and charge carrier mobilities in field-effect transistors (Fei et al., 2015).

Electrophilic Halogenation and Reactivity

  • Electrophilic Halogenation: Gronowitz and Hörnfeldt (2004) explored the electrophilic halogenation reactions of thiophene, yielding a mixture of 2-fluorothiophene and 3-fluorothiophene. They found that fluorine does not interfere in metalation or halogen-metal exchange reactions, enabling the preparation of substituted 2- and 3-fluorothiophenes (Gronowitz & Hörnfeldt, 2004).
  • Reactivity Studies: Guanti et al. (1975) reported the reactivity of 2-fluoro-5-nitrothiophene with sodium thiophenoxide and piperidine, highlighting the faster reaction rates compared to other 2-halogeno-5-nitrothiophenes (Guanti, Thea, & Leandri, 1975).

Molecular Structure and Properties

  • Molecular Orbital Calculations: Rodmar (1971) conducted molecular orbital calculations of 19F N.M.R. chemical shifts in fluorothiophenes, providing insights into the electronic structure of these compounds (Rodmar, 1971).

Safety And Hazards

2-Bromo-3-fluorothiophene is a flammable liquid and vapor . It is harmful if swallowed and in contact with skin . Personal protective equipment should be used when handling this compound .

Future Directions

Fluorinated thiophenes, such as 2-Bromo-3-fluorothiophene, have unique electronic, optical, and redox properties, which make them valuable in various fields such as dyes, pharmaceuticals, agrochemicals, etc . Future research may focus on exploring these properties further and finding new applications for these compounds.

properties

IUPAC Name

2-bromo-3-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFS/c5-4-3(6)1-2-7-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGNDKAALPVWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluorothiophene

CAS RN

32431-78-0
Record name 2-bromo-3-fluorothiophene
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Roy, T Bura, S Beaupré, MA Légaré, JP Sun… - …, 2017 - ACS Publications
… While Turkman successfully obtained pure 2,5-dibromo-3-fluorothiophene, the synthesis of either 2-bromo-3-fluorothiophene or 2-bromo-4-fluorothiophene that can be useful for step-…
Number of citations: 30 pubs.acs.org

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